molecular formula C13H19BrN2O2S B1439805 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1184289-90-4

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B1439805
CAS No.: 1184289-90-4
M. Wt: 347.27 g/mol
InChI Key: WMBQSHWOTHWHIO-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a brominated aromatic ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron powder to yield 5-bromo-2-methylphenyl.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form 5-bromo-2-methylphenylsulfonyl chloride.

    Piperazine Substitution: Finally, the sulfonyl chloride intermediate reacts with 4-ethylpiperazine in the presence of a base such as triethylamine to yield the desired product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed:

  • Substituted derivatives with different functional groups replacing the bromine atom.
  • Oxidized or reduced forms of the sulfonyl group.
  • Coupled products with new aryl or alkyl groups attached to the aromatic ring.

Scientific Research Applications

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazine derivatives:

    Similar Compounds: 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine, 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-piperidinecarboxamide.

    Uniqueness: The presence of the ethyl group on the piperazine ring and the specific substitution pattern on the aromatic ring make this compound unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring, a sulfonyl group, and a brominated aromatic moiety. These components suggest potential biological activities that are being actively researched, particularly in the realms of antimicrobial and anticancer properties.

The molecular formula of this compound is C13H19BrN2O2S, with a molecular weight of 347.27 g/mol. The presence of both a sulfonyl and bromine functional group indicates possible reactivity and biological activity, making this compound a candidate for further pharmacological exploration.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity to these targets, while the piperazine ring could facilitate interactions that modulate enzyme activity or disrupt cellular processes. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Induction of Apoptosis : There is potential for the compound to induce programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Neurotransmitter Systems : Some derivatives of piperazine have shown effects on neurotransmitter systems, suggesting possible antidepressant properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have demonstrated effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example:

Compound NameIC50 (μM)Cancer Cell LineNotes
Compound A0.126MDA-MB-231Strong inhibitory effect
Compound B17.02MCF-7Less effective compared to A

In these studies, compounds exhibiting lower IC50 values indicate higher potency against specific cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy .

Case Studies

  • Case Study on Anticancer Effects : A study investigated the effects of a structurally similar piperazine derivative on lung metastasis in mice inoculated with MDA-MB-231 cells. The compound significantly inhibited tumor growth and metastasis compared to controls .
  • Neuropharmacological Effects : Other research has suggested that piperazine derivatives can modulate neurotransmitter systems, potentially leading to antidepressant effects. This aspect is particularly relevant given the rising interest in developing new treatments for mood disorders .

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Target Identification : Identifying specific molecular targets through proteomic approaches.
  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against desired targets.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQSHWOTHWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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